
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol: is an organic compound that features a boronic ester group attached to an indanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes, such as crystallization and chromatography, are optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the indanol structure to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Dihydro derivatives
Substitution: New carbon-carbon bonded compounds
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules through reactions like the Suzuki-Miyaura coupling.
Biology:
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Mecanismo De Acción
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is primarily due to the boronic ester group, which can undergo nucleophilic attack, leading to the formation of boronate complexes . These complexes can further participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Comparison:
- Reactivity: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol exhibits unique reactivity due to the presence of both the boronic ester group and the indanol structure, allowing it to participate in a wider range of chemical reactions compared to similar compounds .
- Applications: While similar compounds are also used in organic synthesis and materials science, the specific structure of this compound makes it particularly valuable in the development of pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C15H21BO3 |
|---|---|
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-6-7-12-10(9-11)5-8-13(12)17/h6-7,9,13,17H,5,8H2,1-4H3 |
Clave InChI |
NOLWWOLJQHZGIJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



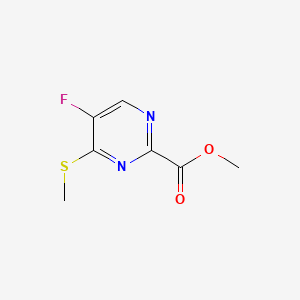
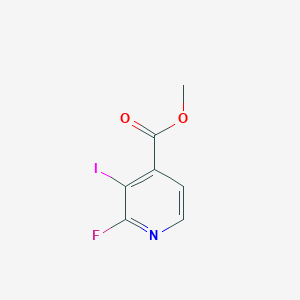

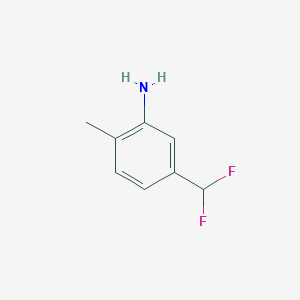
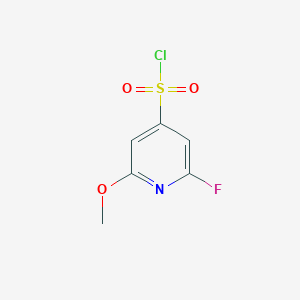
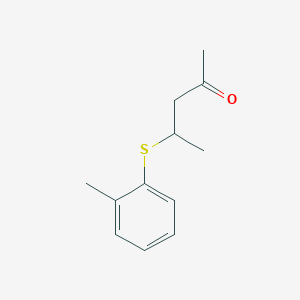
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
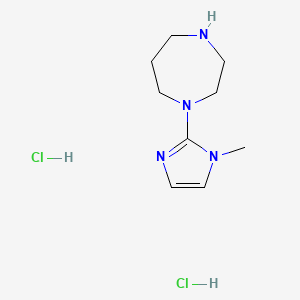
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
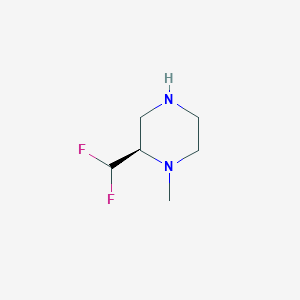
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
![3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B15298904.png)
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
